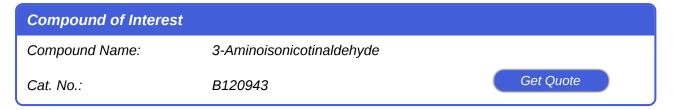


Comparative Crystallographic Analysis of 3-Aminoisonicotinaldehyde Schiff Base Derivatives and Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic analysis of Schiff base derivatives analogous to those of **3-aminoisonicotinaldehyde**. Due to a lack of publicly available crystallographic data for derivatives of **3-aminoisonicotinaldehyde** itself, this guide focuses on structurally related compounds, specifically Schiff bases derived from isonicotinohydrazide and various aldehydes, as well as those formed from the condensation of aminopyridines with carboxaldehydes. This information is crucial for understanding the three-dimensional structure, conformation, and intermolecular interactions that govern the physicochemical and biological properties of this class of compounds.

Data Presentation: Crystallographic Parameters of Analogous Schiff Bases

The following table summarizes key crystallographic data for representative Schiff base derivatives containing a pyridine moiety, providing a basis for comparison and prediction of the structural properties of **3-aminoisonicotinaldehyde** derivatives.



Comp	Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
INH- RA ¹	C15H15 N3O3	Monoc linic	C2/c	20.016 5(3)	7.7594 (10)	19.480 9(3)	111.36 8(1)	8	[1]
N'- (pyridi ne-2- ylmeth ylene)i sonico tinohy drazid e	C12H10 N4O	Orthor hombi c	P21212	6.80(1 0)	11.53(18)	13.68(2)	90	4	[2]
N'- (pyridi ne-3- ylmeth ylene)i sonico tinohy drazid e	C12H10 N4O	Monoc linic	P21/c	11.38(2)	5.67(1 1)	16.71(3)	94.39(3)	4	[2]
N'- (pyridi ne-4- ylmeth ylene)i sonico tinohy drazid e	C12H10 N4O	Monoc linic	P21/n	7.21(1 0)	12.02(16)	12.44(17)	98.48(11)	4	[2]



¹ Schiff's base of isonicotinyl hydrazide with 2',4'-dihydroxy acetophenone (INH-RA)[1]

Experimental Protocols

The synthesis and X-ray crystallographic analysis of these Schiff base derivatives generally follow a well-established set of procedures.

Synthesis of Schiff Bases

A common synthetic route involves the condensation reaction between an amine and a carbonyl compound. For the analogous compounds listed, this typically involves:

- Dissolution: Equimolar amounts of the respective amine (e.g., isonicotinohydrazide or 3-aminopyridine) and aldehyde (e.g., a substituted benzaldehyde or pyridinecarboxaldehyde) are dissolved in a suitable solvent, most commonly ethanol or methanol.
- Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.
- Reflux: The reaction mixture is refluxed for a period ranging from one to several hours. The
 progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to precipitate. The solid product is then collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and can be further purified by recrystallization from a suitable solvent to obtain single crystals suitable for X-ray diffraction.[3]

X-ray Crystallographic Analysis

The determination of the crystal structure from a single crystal involves the following key steps:

- Crystal Mounting: A suitable single crystal of the synthesized Schiff base is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-



ray radiation (e.g., Mo K α or Cu K α). A series of diffraction images are collected as the crystal is rotated.

- Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities. Software packages are used for data reduction and absorption correction.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure provides detailed information on bond lengths, bond angles, and torsion angles.[1]

Mandatory Visualization

Below are diagrams illustrating the general workflow of X-ray crystallographic analysis and the chemical relationship between **3-Aminoisonicotinaldehyde** and its derivatives.

Caption: General workflow for the synthesis, crystallization, and X-ray crystallographic analysis of Schiff bases.

Caption: Chemical relationship between **3-Aminoisonicotinaldehyde** and its Schiff base derivatives and metal complexes.

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